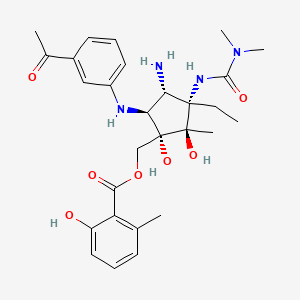![molecular formula C16H19N3O4 B1230550 5-Methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B1230550.png)
5-Methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenylimidazolidine-2,4-dione is an imidazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
Hypoglycemic and Anti-inflammatory Activity
This compound has been studied for its potential in treating diabetes and inflammation. Research indicates that specific derivatives of this compound exhibit significant hypoglycemic (blood sugar lowering) activity in vivo, and anti-inflammatory effects in vitro. For instance, certain derivatives showed notable activity in stabilizing human red blood cell membranes and inhibiting protein denaturation, key processes in inflammation. Molecular docking studies further revealed high binding affinity at PPARγ receptor protein and COX isoenzymes' active sites, highlighting their therapeutic potential (Karumanchi et al., 2019).
Antimicrobial Activity
The compound and its derivatives have also been explored for antimicrobial applications. Different derivatives have been synthesized and tested against various bacterial and fungal strains. Some studies have found these compounds to be effective against specific strains, indicating their potential as antimicrobial agents (Kocabalkanli et al., 2001), (Benkli et al., 2003).
Pharmaceutical Potential
This compound has shown promise in pharmaceutical research, particularly in developing novel drugs. Its derivatives exhibit a variety of pharmacological activities, including potential antidepressant and anxiolytic effects. For example, certain derivatives have shown promising results in bioassays, indicating their potential in treating mental health conditions (Czopek et al., 2010).
Chemical and Structural Analysis
The compound's crystal and molecular structures have been analyzed, providing insights into its conformational preferences, which are crucial for understanding its interactions and reactivity. These studies are essential in drug design and development (Abdel-Aziz et al., 2016).
Propiedades
Fórmula molecular |
C16H19N3O4 |
|---|---|
Peso molecular |
317.34 g/mol |
Nombre IUPAC |
5-methyl-3-(2-morpholin-4-yl-2-oxoethyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C16H19N3O4/c1-16(12-5-3-2-4-6-12)14(21)19(15(22)17-16)11-13(20)18-7-9-23-10-8-18/h2-6H,7-11H2,1H3,(H,17,22) |
Clave InChI |
DYJAIDXXLDHNLI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1)CC(=O)N2CCOCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



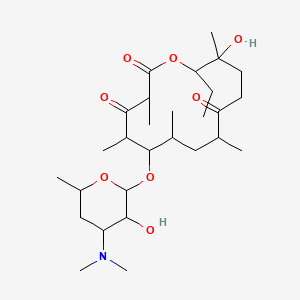

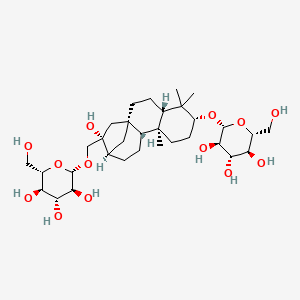
![N-[3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl]-2-(1-oxo-2-isoquinolinyl)acetamide](/img/structure/B1230472.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1230473.png)
![4-[(4-Cyclohexyl-1-piperazinyl)-oxomethyl]-2-ethyl-6,7-dimethoxy-1-isoquinolinone](/img/structure/B1230475.png)
![1-[2-(Dimethylamino)ethyl]-3-(2,4-dimethylphenyl)-1-(thiophen-2-ylmethyl)thiourea](/img/structure/B1230477.png)
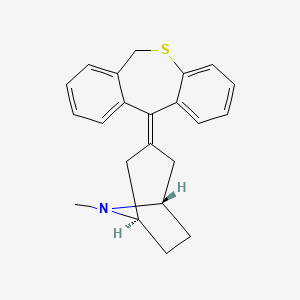
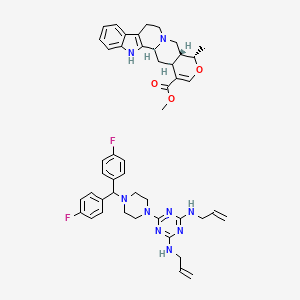

![10,27-Dihydroxy-21-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-36-phenyl-20,41-dioxa-13,34,36,38-tetrazapentacyclo[31.5.2.16,10.013,18.034,38]hentetraconta-14,16,39-triene-11,12,19,23,29,35,37-heptone](/img/structure/B1230483.png)

![(-)-2-(3-Furylmethyl)-2'-hydroxy-5,9-alpha-dimethyl-6,7-benzomorphan-methansulfonat [German]](/img/structure/B1230485.png)
